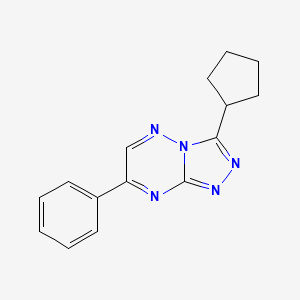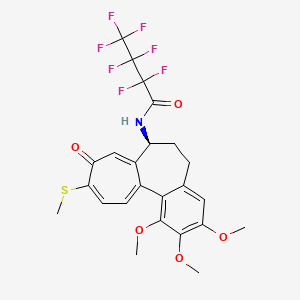
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) is a complex organometallic compound that features antimony (Sb) and lead (Pb) atoms coordinated with phenyl groups and a thiocyanate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) typically involves the reaction of tetraphenylstibonium chloride with triphenyl(thiocyanato-N)plumbate. The reaction is carried out in an organic solvent such as benzene or toluene under inert atmosphere conditions to prevent oxidation or hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) can undergo various types of chemical reactions, including:
Substitution Reactions: The phenyl groups or the thiocyanate ligand can be substituted by other ligands under appropriate conditions.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the oxidation states of antimony and lead may change.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organometallic compounds with different ligands, while redox reactions may result in the formation of antimony or lead oxides.
Aplicaciones Científicas De Investigación
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and coordination complexes.
Materials Science:
Biology and Medicine: While not extensively studied in these fields, the compound’s potential interactions with biological molecules could be explored for therapeutic or diagnostic purposes.
Industry: The compound may find applications in the development of new materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism by which Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) exerts its effects involves the coordination of its ligands with metal centers. The phenyl groups and thiocyanate ligand can interact with other metal ions or molecules, leading to the formation of new complexes or the modification of existing ones. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylstibonium chloride: A related compound where the thiocyanate ligand is replaced by a chloride ion.
Triphenyl(thiocyanato-N)plumbate: A compound where the antimony center is replaced by a lead center.
Tetraphenylstibonium bromide: Similar to Tetraphenylstibonium chloride but with a bromide ion instead of chloride.
Uniqueness
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) is unique due to the presence of both antimony and lead centers coordinated with phenyl groups and a thiocyanate ligand. This combination of elements and ligands imparts distinct structural and chemical properties that differentiate it from other related compounds.
Propiedades
Número CAS |
158882-78-1 |
|---|---|
Fórmula molecular |
C43H35ClNPbSSb-4 |
Peso molecular |
962 g/mol |
InChI |
InChI=1S/7C6H5.CHNS.ClH.Pb.Sb/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;;+1/p-2 |
Clave InChI |
CZGWQDFMPFLWCW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Cl-].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

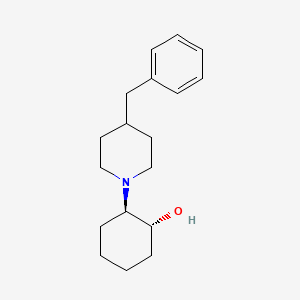
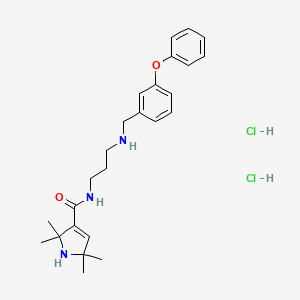
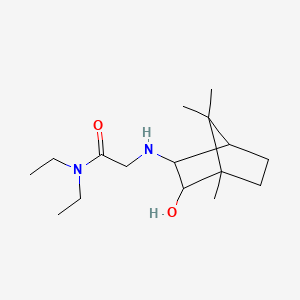



![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)


